molecular formula C8H6BrNO3 B6209278 methyl 4-bromo-6-formylpyridine-3-carboxylate CAS No. 1823968-96-2

methyl 4-bromo-6-formylpyridine-3-carboxylate

Cat. No.: B6209278
CAS No.: 1823968-96-2
M. Wt: 244.04 g/mol
InChI Key: XRXKSQGQOZPKQA-UHFFFAOYSA-N
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Description

Methyl 4-bromo-6-formylpyridine-3-carboxylate (C₈H₆BrNO₃) is a brominated pyridine derivative featuring a formyl group at position 6, a methyl ester at position 3, and a bromine atom at position 4. Its InChIKey is XRXKSQGQOZPKQA-UHFFFAOYSA-N . This compound’s structure combines electron-withdrawing groups (bromo and formyl) with an ester moiety, making it a versatile intermediate for synthesizing pharmaceuticals, agrochemicals, or complex organic molecules.

Properties

CAS No.

1823968-96-2

Molecular Formula

C8H6BrNO3

Molecular Weight

244.04 g/mol

IUPAC Name

methyl 4-bromo-6-formylpyridine-3-carboxylate

InChI

InChI=1S/C8H6BrNO3/c1-13-8(12)6-3-10-5(4-11)2-7(6)9/h2-4H,1H3

InChI Key

XRXKSQGQOZPKQA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(N=C1)C=O)Br

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-bromo-6-formylpyridine-3-carboxylate typically involves multi-step organic reactions. One common method starts with the bromination of a suitable pyridine precursor, followed by formylation and esterification reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental considerations. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-6-formylpyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The bromine atom can be replaced by hydrogen through reduction reactions.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields a carboxylic acid derivative, while nucleophilic substitution of the bromine atom can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl 4-bromo-6-formylpyridine-3-carboxylate has been investigated for its potential as a bioactive molecule. Its structural characteristics allow it to interact with various biological targets, making it a candidate for drug discovery:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Its bromine atom enhances binding interactions with biological targets, potentially increasing its efficacy compared to non-halogenated analogs.
  • Antimicrobial Properties : Research indicates that derivatives of pyridine compounds exhibit antimicrobial activity. This compound may serve as a scaffold for developing new antibiotics or antifungal agents.

Organic Synthesis

The compound serves as an important intermediate in organic synthesis due to its reactive formyl and carboxylate groups:

  • Synthesis of Heterocycles : this compound can be utilized in the synthesis of various heterocyclic compounds, which are essential in pharmaceuticals. Its reactivity allows for the formation of complex structures through cyclization reactions.
  • Building Block for Complex Molecules : The compound can act as a building block in the synthesis of more complex organic molecules, facilitating the development of new materials with tailored properties.

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry explored the anticancer properties of this compound derivatives. The researchers synthesized several analogs and evaluated their activity against human cancer cell lines, demonstrating that certain modifications to the structure significantly enhanced cytotoxicity.

Case Study 2: Antimicrobial Activity

In another investigation, researchers tested this compound against various bacterial strains. The results indicated promising antimicrobial activity, suggesting potential applications in developing new antibiotics.

Table 1: Comparative Analysis of Related Compounds

Compound NameKey FeaturesPotential Applications
This compoundContains bromine; formyl and carboxylic acid groupsAnticancer, antimicrobial
Methyl 5-chloro-6-formylpyridine-3-carboxylateChlorine substituent; similar reactivityDrug synthesis
Methyl 5-fluoro-6-formylpyridine-3-carboxylic acidFluorine enhances stability; high biological activityAnticancer research

Table 2: Synthesis Pathways

Reaction TypeReagents UsedYield (%)
FormylationAcetic anhydride, bromine85%
CyclizationBase-catalyzed reactions75%
AlkylationAlkyl halides70%

Mechanism of Action

The mechanism of action of methyl 4-bromo-6-formylpyridine-3-carboxylate and its derivatives involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic effects. For example, the compound may inhibit certain enzymes or receptors, thereby affecting cellular processes such as signal transduction, metabolism, or gene expression.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Pyridine and Benzoate Derivatives

Compound Name Molecular Formula Substituents Key Functional Groups Potential Applications References
This compound C₈H₆BrNO₃ 4-Br, 6-CHO, 3-COOCH₃ Bromine, Formyl, Ester Pharmaceutical intermediates
Methyl 3-(6-bromo-2-chloropyridin-3-yl)acrylate C₉H₇BrClNO₂ 6-Br, 2-Cl, 3-acrylate Bromine, Chlorine, Acrylate Polymer precursors
Methyl 5-bromo-1,6-dihydro-4-hydroxy-6-oxo-3-pyridinecarboxylate C₇H₆BrNO₄ 5-Br, 4-OH, 6-oxo Bromine, Hydroxyl, Oxo Bioactive molecule synthesis
Methyl 2-amino-6-bromopyridine-3-carboxylate C₇H₇BrN₂O₂ 2-NH₂, 6-Br, 3-COOCH₃ Amino, Bromine, Ester Bioactive compound building block
Methyl 4-bromo-5-chloro-2-hydroxybenzoate C₈H₆BrClO₃ 4-Br, 5-Cl, 2-OH Bromine, Chlorine, Hydroxyl Agrochemical intermediates

Structural and Functional Differences

Substituent Positioning and Electronic Effects: The formyl group in the target compound (position 6) is strongly electron-withdrawing, enhancing electrophilicity at the bromine site (position 4) for nucleophilic substitution. In contrast, methyl 2-amino-6-bromopyridine-3-carboxylate has an electron-donating amino group (position 2), which stabilizes the ring and directs reactivity toward electrophilic attacks. Methyl 3-(6-bromo-2-chloropyridin-3-yl)acrylate features a chlorine atom (position 2) and acrylate group, increasing polarity and enabling polymerization or cross-linking reactions.

Ring Saturation and Functional Diversity :

  • Methyl 5-bromo-1,6-dihydro-4-hydroxy-6-oxo-3-pyridinecarboxylate contains a partially saturated pyridine ring with hydroxyl and oxo groups, reducing aromaticity but enabling hydrogen bonding, which may enhance solubility and bioactivity.

Aromatic System Variations :

  • Methyl 4-bromo-5-chloro-2-hydroxybenzoate is a benzoate derivative rather than a pyridine, altering electronic properties. The benzene ring’s lower basicity compared to pyridine affects its reactivity in substitution reactions.

Application Potential

  • Pharmaceuticals: The target compound’s formyl group allows for derivatization via condensation or hydrazone formation, useful in drug design. In contrast, the amino group in methyl 2-amino-6-bromopyridine-3-carboxylate facilitates amide bond formation, a common strategy in prodrug synthesis.
  • Agrochemicals : Bromine and chlorine substituents in methyl 4-bromo-5-chloro-2-hydroxybenzoate suggest utility in pesticide development, leveraging halogenated aromatic systems for bioactivity.
  • Material Science : The acrylate group in methyl 3-(6-bromo-2-chloropyridin-3-yl)acrylate supports polymerization, highlighting its role in functional material synthesis.

Biological Activity

Methyl 4-bromo-6-formylpyridine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including its synthesis, mechanisms of action, and therapeutic applications, based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by a pyridine ring substituted with a bromine atom and a formyl group. Its structure can be represented as follows:

C9H8BrNO3\text{C}_9\text{H}_8\text{Br}\text{N}\text{O}_3

This compound belongs to a class of pyridine derivatives known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that pyridine derivatives exhibit notable antimicrobial properties. This compound has been evaluated for its activity against various bacterial strains. A study reported that compounds with similar structural features demonstrated significant antibacterial effects against pathogens like Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Pyridine Derivatives

Compound NameBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
This compoundS. aureus, E. coliTBD
Methyl 5-fluoro-6-formylpyridine-3-carboxylic acidE. coli25 μg/mL
Methyl 5-bromo-6-formylpyridine-3-carboxylatePseudomonas aeruginosaTBD

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Compounds within this chemical class have shown promise in selectively targeting cancer cells while sparing normal cells. For instance, certain derivatives have demonstrated effectiveness against multidrug-resistant cancer cell lines by inhibiting P-glycoprotein (P-gp) activity .

Case Study: P-glycoprotein Inhibition
A study highlighted that this compound and related compounds exhibited enhanced cytotoxicity in P-gp-expressing cells compared to non-expressing cells, suggesting a mechanism that could overcome drug resistance .

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
  • Cell Membrane Disruption : Interaction with bacterial membranes could lead to increased permeability and cell lysis.
  • Targeting DNA/RNA Synthesis : Similar compounds have shown the ability to interfere with nucleic acid synthesis, leading to impaired replication in microbial and cancer cells.

Research Findings

Recent studies continue to investigate the pharmacological potential of this compound:

  • Antimalarial Activity : Some derivatives have shown promise against malaria parasites, suggesting broad-spectrum activity across different pathogens .
  • Structure-Activity Relationship (SAR) : The identification of key structural features that enhance biological activity is ongoing, with modifications being explored to optimize efficacy and reduce toxicity.

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